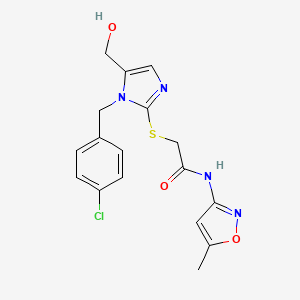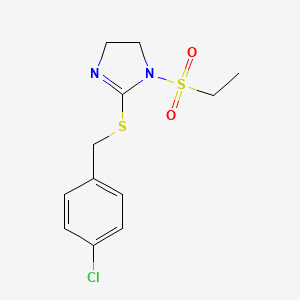![molecular formula C22H17ClFN5O B2732548 1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207041-32-4](/img/structure/B2732548.png)
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H17ClFN5O and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
N-(4-fluorobenzyl)-4-(1-propyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide, due to its structural similarity with sulfonamide-based compounds, may exhibit inhibitory activities against carbonic anhydrase isoenzymes, which are crucial for various physiological functions including respiration and acid-base balance. Studies on sulfonamide derivatives have shown their effectiveness in inhibiting carbonic anhydrase isoenzymes, such as hCA I and II, suggesting potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Kucukoglu et al., 2016; Gul et al., 2016).
Antiproliferative Activities
Compounds structurally related to N-(4-fluorobenzyl)-4-(1-propyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide have been evaluated for their antiproliferative activities against various cancer cell lines. Research indicates that pyrazole-sulfonamide derivatives can exhibit selective cytotoxic effects against cancer cells, offering a promising avenue for the development of new anticancer agents. For instance, some derivatives have shown significant antiproliferative activities comparable to known anticancer drugs like 5-fluorouracil and cisplatin, highlighting their potential in cancer therapy (Mert et al., 2014).
Antimicrobial and Antitubercular Properties
The sulfonamide moiety in N-(4-fluorobenzyl)-4-(1-propyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide may also contribute to antimicrobial and antitubercular activities. Studies on similar sulfonamide derivatives have shown promising results in inhibiting the growth of various bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis. Molecular docking studies have further elucidated the potential mechanisms of action, suggesting these compounds could serve as templates for the development of new antimicrobial and antitubercular drugs (Shingare et al., 2022).
Sensing and Detection Applications
The unique structure of N-(4-fluorobenzyl)-4-(1-propyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide might also find applications in chemical sensing and detection. Certain sulfonamide derivatives have been utilized in developing sensitive and selective probes for detecting various biological and environmental substances. For example, reaction-based fluorescent probes incorporating sulfonamide groups have demonstrated high selectivity and sensitivity in detecting thiophenols, highlighting the potential of sulfonamide derivatives in analytical chemistry and environmental monitoring (Wang et al., 2012).
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O/c1-14(15-6-8-17(24)9-7-15)26-22(30)20-21(16-10-12-25-13-11-16)29(28-27-20)19-5-3-2-4-18(19)23/h2-14H,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTZCFMRLWGLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2732470.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732471.png)

![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2732475.png)
![3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2732476.png)
![2-(1H-indol-1-yl)-1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2732477.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2732479.png)
![2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2732480.png)
![1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2732482.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)
![3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2732486.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732488.png)
